N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that features a combination of aromatic rings, nitro groups, and amine functionalities. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the indoline ring: This can be achieved through cyclization reactions involving aniline derivatives.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.
Attachment of the nitrobenzamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the indoline ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Aromatic substitution reactions can occur, especially on the benzamide ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens or sulfonyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Synthesis of novel materials: The compound can be a precursor for the synthesis of polymers or other advanced materials.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological studies: Compounds with similar structures are often investigated for their potential as drugs, particularly in cancer and neurological disorders.
Biochemical research: Used as a probe to study enzyme interactions and cellular pathways.
Industry
Dye and pigment production: The aromatic structure makes it a candidate for use in dyes.
Electronic materials:
Mechanism of Action
The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxybenzamide: Lacks the nitro group.
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxy-2-aminobenzamide: Nitro group replaced with an amine.
Uniqueness
The presence of the nitro group in N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide can significantly alter its chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5/c1-29(2)20-11-9-19(10-12-20)24(30-14-13-18-7-5-6-8-22(18)30)17-28-27(32)21-15-25(35-3)26(36-4)16-23(21)31(33)34/h5-12,15-16,24H,13-14,17H2,1-4H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGQVXHUAWDRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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